molecular formula C19H13FN2O2S B14127031 1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14127031
M. Wt: 352.4 g/mol
InChI Key: YUQBUHSXHGBCNJ-UHFFFAOYSA-N
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Description

1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions, often using benzyl halides and fluorophenyl halides as starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides and fluorophenyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other thieno[3,2-d]pyrimidine derivatives.

Properties

Molecular Formula

C19H13FN2O2S

Molecular Weight

352.4 g/mol

IUPAC Name

1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H13FN2O2S/c20-14-8-4-5-9-15(14)22-18(23)17-16(10-11-25-17)21(19(22)24)12-13-6-2-1-3-7-13/h1-11H,12H2

InChI Key

YUQBUHSXHGBCNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4F)SC=C3

Origin of Product

United States

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